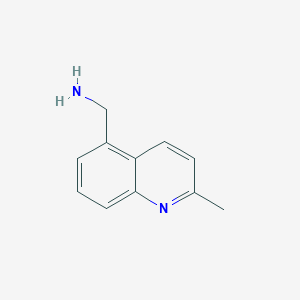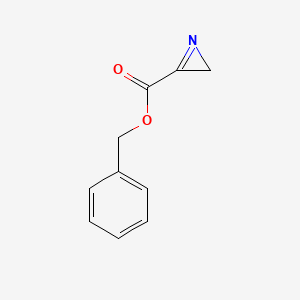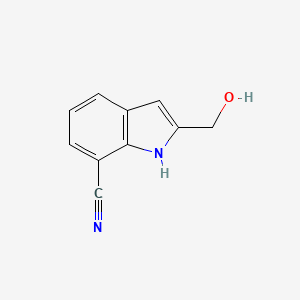
2-(Chloromethyl)-5-(methoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(methoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(methoxymethyl)pyridine typically involves the chloromethylation of 5-(methoxymethyl)pyridine. This can be achieved through the reaction of 5-(methoxymethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments to facilitate the chloromethylation process efficiently.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The methoxymethyl group can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines where the chlorine atom is replaced by other functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include reduced pyridine derivatives.
科学研究应用
2-(Chloromethyl)-5-(methoxymethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(methoxymethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxymethyl group can undergo metabolic transformations, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)pyridine
- 5-(Methoxymethyl)pyridine
- 2-(Bromomethyl)-5-(methoxymethyl)pyridine
Uniqueness
2-(Chloromethyl)-5-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups on the pyridine ring
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,4,6H2,1H3 |
InChI 键 |
PMVHEYDEVHECJU-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CN=C(C=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)






